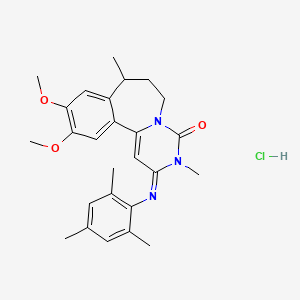
Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and a heterocyclic core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and imination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
Similar compounds to Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- include other heterocyclic compounds with similar core structures and functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the hydrochloride salt, which may enhance its stability and solubility compared to similar compounds. This unique structure could result in distinct biological activities and applications.
属性
CAS 编号 |
108446-07-7 |
|---|---|
分子式 |
C26H32ClN3O3 |
分子量 |
470.0 g/mol |
IUPAC 名称 |
10,11-dimethoxy-3,8-dimethyl-2-(2,4,6-trimethylphenyl)imino-7,8-dihydro-6H-pyrimido[6,1-a][2]benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O3.ClH/c1-15-10-17(3)25(18(4)11-15)27-24-14-21-20-13-23(32-7)22(31-6)12-19(20)16(2)8-9-29(21)26(30)28(24)5;/h10-14,16H,8-9H2,1-7H3;1H |
InChI 键 |
ORVQPDQDYZJROE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















